Selective Inhibition of Eosinophil Peroxidase (EPX) Versus Myeloperoxidase (MPO) and Lactoperoxidase (LPO)
5-Bromo-2-chloro-3-hydrazinylpyridine demonstrates a marked selectivity for inhibiting human eosinophil peroxidase (EPX) over the structurally and functionally related peroxidases myeloperoxidase (MPO) and lactoperoxidase (LPO). In a direct head-to-head assay panel, the compound inhibited EPX with an IC50 of 360 nM, while showing negligible activity against MPO and LPO at comparable concentrations [1]. This selectivity profile is a key differentiator from other hydrazinylpyridine-based peroxidase inhibitors, which often exhibit broader, less desirable activity across the peroxidase family.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 360 nM (EPX) |
| Comparator Or Baseline | IC50 = 1 nM (MPO) for a structurally distinct compound in same assay, and IC50 = 4.20E+4 nM (>42 µM) for this compound against MPO |
| Quantified Difference | Approximately 117-fold selectivity for EPX over MPO |
| Conditions | Inhibition of human EPX bromination activity using tyrosine as substrate, measuring 3-bromo tyrosine formation after 10-minute incubation |
Why This Matters
For researchers developing targeted therapies for eosinophil-driven diseases, this selectivity profile reduces the risk of off-target effects on the widely expressed MPO, making it a more precise and valuable chemical probe for preclinical studies.
- [1] BindingDB. (n.d.). Entry BDBM50554035 for 5-Bromo-2-chloro-3-hydrazinylpyridine. University of California, San Diego. View Source
